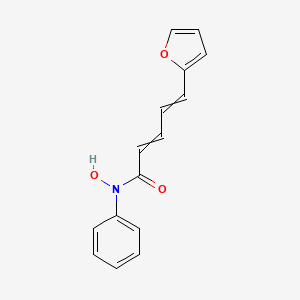
5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
The synthesis of 5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method is the condensation reaction with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific properties, such as conductivity and thermal stability.
Biological Studies: Researchers investigate the compound’s effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide can be compared with other furan derivatives such as:
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Known for its antimicrobial properties.
5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol: Exhibits antifungal and antibacterial activities.
2,5-Furandicarboxylic acid: Used in the production of bio-based polymers.
These compounds share the furan ring structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
61494-22-2 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-hydroxy-N-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C15H13NO3/c17-15(16(18)13-7-2-1-3-8-13)11-5-4-9-14-10-6-12-19-14/h1-12,18H |
InChI Key |
RPMGTPPFSUBIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)C=CC=CC2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


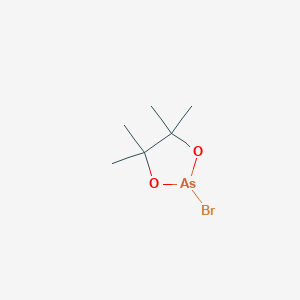
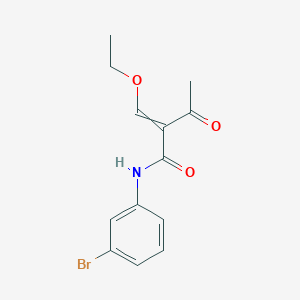

![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
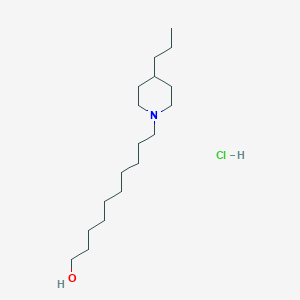
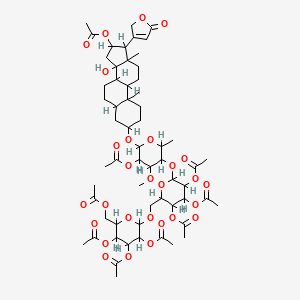
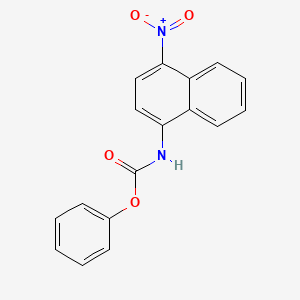
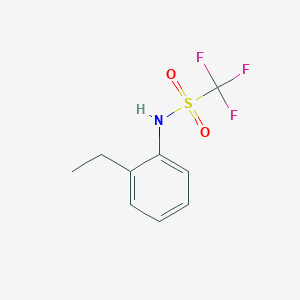
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
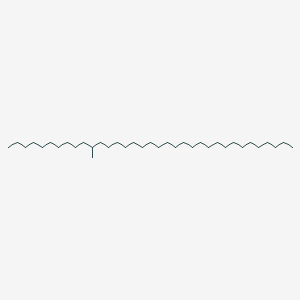

![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
